

Spectroscopic Data and Experimental Protocols for 2-Aminobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobutanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-aminobutanamide**. The document presents quantitative ^1H and ^{13}C NMR data in different deuterated solvents, outlines detailed experimental protocols for data acquisition, and includes a workflow visualization to aid in understanding the experimental process. This guide is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.^[1] The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for (S)-**2-aminobutanamide** in deuterated dimethyl sulfoxide (DMSO-d_6) and deuterium oxide (D_2O). The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum provides information about the hydrogen atoms within a molecule. The chemical shift, multiplicity (s = singlet, t = triplet, m = multiplet), and coupling constants are key parameters for structural elucidation.

Solvent	Atom	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Reference
DMSO-d ₆	H α	3.69	t	6.1	[2]
H β	1.69 - 1.79	m	-		
H γ	0.88	t	7.5		
-NH ₂	-	-	-		
-CONH ₂	7.52 (s, 1H), 7.88 (s, 1H)	s	-		
D ₂ O	H α	3.67	t	5.9	[2]
H β	1.79 - 1.92	m	-		
H γ	0.94	t	7.5		
-ND ₂	-	-	-		
-COND ₂	-	-	-		

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts are reported relative to a standard.

Solvent	Atom	Chemical Shift (δ) / ppm	Reference
DMSO-d ₆	C=O	170.34	[2]
C α	53.22	[2]	
C β	24.22	[2]	
C γ	9.04	[2]	
D ₂ O	C=O	174.83	[2]
C α	55.82	[2]	
C β	23.61	[2]	
C γ	8.46	[2]	

Experimental Protocols

The following sections detail the methodologies for the preparation of samples and the acquisition of NMR spectra. These protocols are based on established general procedures for small molecule NMR analysis.[\[3\]](#)[\[4\]](#)

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of **2-aminobutanamide** for ¹H NMR and a larger quantity for ¹³C NMR, if necessary, to achieve a saturated solution.[\[5\]](#)
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
- **Dissolution:** Gently agitate the vial, using a vortex mixer if necessary, to ensure complete dissolution of the sample.
- **Filtration and Transfer:** Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[\[5\]](#) Transfer the filtered solution into a clean 5 mm NMR tube.

- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

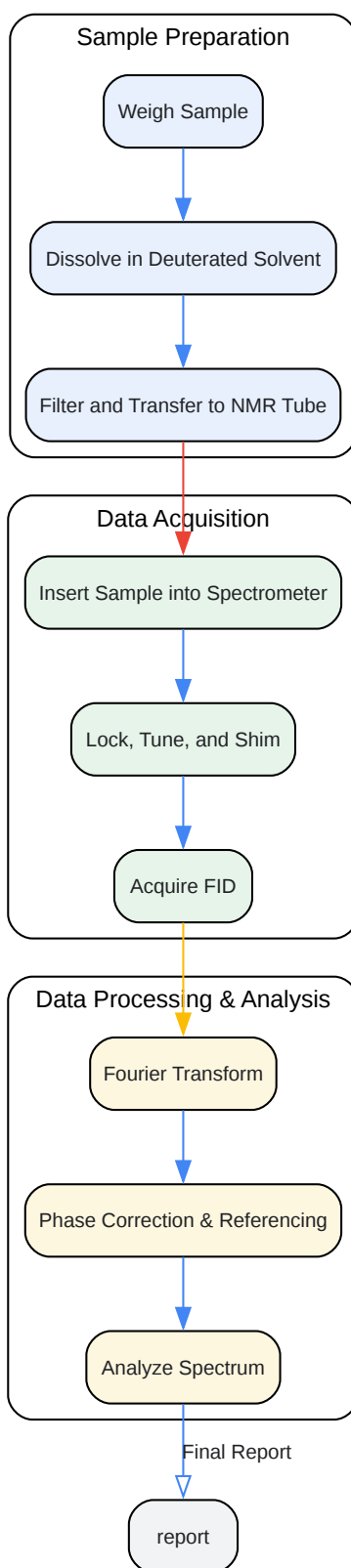
The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., Bruker, 400 MHz).

- Instrument Setup:
 - Insert the sample tube into the spectrometer's probe.
 - Lock the field frequency to the deuterium signal of the solvent.
 - Tune and match the probe for the ^1H or ^{13}C frequency.
 - Shim the magnetic field to optimize its homogeneity and achieve good spectral resolution.
[\[6\]](#)
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time (aq): 2-4 seconds.
 - Spectral Width (sw): 10-16 ppm.
 - Temperature: 298 K (25 °C).
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
[\[5\]](#)

- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-240 ppm.
- Temperature: 298 K (25 °C).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm; D₂O: $\delta\text{H} \approx 4.79$ ppm).
 - Integrate the peaks in the ¹H spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectroscopic data.



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- To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for 2-Aminobutanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112745#2-aminobutanamide-nmr-spectroscopic-data]

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